2-Cyclohexen-1-ol, 2-chloro- 2-Cyclohexen-1-ol, 2-chloro-
Brand Name: Vulcanchem
CAS No.: 6498-39-1
VCID: VC18865536
InChI: InChI=1S/C6H9ClO/c7-5-3-1-2-4-6(5)8/h3,6,8H,1-2,4H2
SMILES:
Molecular Formula: C6H9ClO
Molecular Weight: 132.59 g/mol

2-Cyclohexen-1-ol, 2-chloro-

CAS No.: 6498-39-1

Cat. No.: VC18865536

Molecular Formula: C6H9ClO

Molecular Weight: 132.59 g/mol

* For research use only. Not for human or veterinary use.

2-Cyclohexen-1-ol, 2-chloro- - 6498-39-1

Specification

CAS No. 6498-39-1
Molecular Formula C6H9ClO
Molecular Weight 132.59 g/mol
IUPAC Name 2-chlorocyclohex-2-en-1-ol
Standard InChI InChI=1S/C6H9ClO/c7-5-3-1-2-4-6(5)8/h3,6,8H,1-2,4H2
Standard InChI Key PMRDVKJWSYTWMO-UHFFFAOYSA-N
Canonical SMILES C1CC=C(C(C1)O)Cl

Introduction

Chemical Identity and Physical Properties

Structural and Molecular Characteristics

The compound’s structure features a six-membered cyclohexene ring with hydroxyl (-OH) and chlorine (-Cl) groups at the 1- and 2-positions, respectively. Its IUPAC name is 2-chlorocyclohex-2-en-1-ol, and its InChIKey (PQANGXXSEABURG-UHFFFAOYSA-N) confirms stereochemical specificity .

Physicochemical Data

Key physical properties are summarized below:

PropertyValueSource
Molecular Weight134.59 g/mol
Boiling Point164–166 °C (lit.)
Melting Point107–108 °C
Density1.14 g/mL at 25 °C
Refractive IndexnD20=1.512n_D^{20} = 1.512
SolubilitySlightly soluble in chloroform, methanol
pKa14.70 ± 0.20 (Predicted)

The compound’s low solubility in polar solvents and moderate volatility suggest compatibility with non-aqueous reaction systems .

Synthesis and Industrial Production

Patent-Based Synthesis Routes

A patented method (EP0475122A1) describes the preparation of 2-chloro-2-cyclohexen-1-ol via a Grignard reaction involving 2-chlorobenzyl chloride and 1-chloro-1-chloroacetyl-cyclopropane . Critical steps include:

  • Magnesium Activation: Magnesium shavings are treated with iodine and toluene to initiate the Grignard reagent.

  • Reagent Addition: 2-Chlorobenzyl chloride and tetrahydrofuran (THF) are added dropwise at 40–45 °C over 4.5 hours.

  • Quenching and Workup: The reaction mixture is acidified with sulfuric acid, and the organic phase is concentrated under reduced pressure .

Key Reaction Parameters:

  • Temperature: 20–45 °C

  • Solvents: Toluene, THF

  • Yield: ~54% (based on 1-chloro-1-chloroacetyl-cyclopropane) .

Alternative Oxidation Pathways

Chromyl chloride (CrO2Cl2\text{CrO}_2\text{Cl}_2) oxidation of cyclohexene produces 2-chloro-2-cyclohexen-1-ol alongside cyclohexanone and epoxides . The mechanism involves electrophilic chlorine addition to the double bond, followed by hydroxyl group formation.

Chemical Reactivity and Derivative Formation

Epoxidation and Rearrangements

Treatment with bases induces dehydrohalogenation to form 2-(1-chloro-cyclopropyl)-2-(2-chloro-benzyl)-oxirane, an epoxide intermediate . This reactivity is exploited in agrochemical synthesis, where the epoxide serves as a precursor to triazole-containing fungicides .

Oxidative Degradation

Under strong oxidizing conditions (e.g., chromyl chloride), 2-chloro-2-cyclohexen-1-ol undergoes further oxidation to 2-chlorocyclohexanone (C6H7ClO\text{C}_6\text{H}_7\text{ClO}) . The reaction proceeds via radical intermediates, with the chlorine atom stabilizing transition states.

Applications in Industrial Chemistry

Agrochemical Intermediates

The compound’s epoxide derivatives are pivotal in synthesizing triazole fungicides, which inhibit ergosterol biosynthesis in fungi . For example, reacting 2-chloro-2-cyclohexen-1-ol with 1,2,4-triazole yields broad-spectrum antifungal agents .

Pharmaceutical Precursors

Chlorinated cyclohexenols are precursors to prostaglandin analogs and anti-inflammatory agents. The chlorine atom enhances lipid solubility, improving bioavailability.

Analytical Characterization

Chromatographic Methods

Gas-liquid chromatography (GLC) on Carbowax 20M columns resolves 2-chloro-2-cyclohexen-1-ol from byproducts like cyclohexanone and epoxides . Retention times and peak areas are calibrated against authentic standards.

Spectroscopic Identification

  • IR Spectroscopy: O-H stretch (3200–3400 cm1^{-1}), C-Cl stretch (600–800 cm1^{-1}).

  • NMR: 1H^1\text{H} signals at δ 1.6–2.1 (cyclohexene protons), δ 4.3 (OH), δ 5.5 (Cl-C-H) .

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